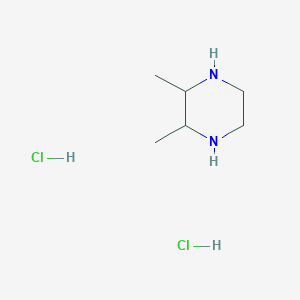![molecular formula C23H19NO7 B12452058 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12452058.png)
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-Methylphenoxyacetic Acid: This step involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-methylphenoxyacetic acid.
Acetylation: The 3-methylphenoxyacetic acid is then acetylated using acetic anhydride to form 3-{[(3-Methylphenoxy)acetyl]amino}phenol.
Coupling Reaction: The final step involves the coupling of 3-{[(3-Methylphenoxy)acetyl]amino}phenol with benzene-1,2-dicarboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic Acid Derivatives: These compounds share a similar phenoxyacetic acid moiety but differ in their substituents and overall structure.
Benzene-1,2-Dicarboxylic Acid Derivatives: Compounds with variations in the substituents on the benzene ring and the carboxylic acid groups.
Uniqueness
4-(3-{[(3-Methylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H19NO7 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
4-[3-[[2-(3-methylphenoxy)acetyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C23H19NO7/c1-14-4-2-6-16(10-14)30-13-21(25)24-15-5-3-7-17(11-15)31-18-8-9-19(22(26)27)20(12-18)23(28)29/h2-12H,13H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
Clé InChI |
QKXPSBYEZBBQJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
![2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12451988.png)
![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)

![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452008.png)
![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)

![1-[4-(4-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}phenyl)piperazin-1-yl]ethanone](/img/structure/B12452024.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12452039.png)
![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12452042.png)
![4-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12452048.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B12452055.png)

![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
